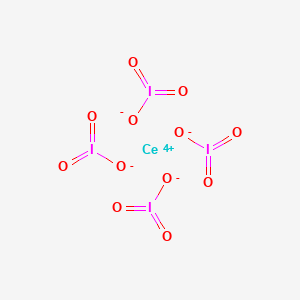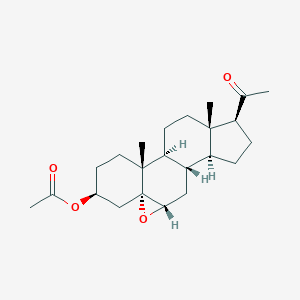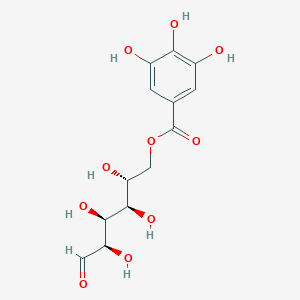
Indium sulfide (In2S3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium sulfide (In2S3) is an inorganic compound composed of indium and sulfur. It is known for its distinctive orange-red to red color and characteristic sulfur odor. Indium sulfide is insoluble in water and most organic solvents but decomposes in common mineral acids, releasing hydrogen sulfide gas . This compound exists in three polymorphic forms: α-In2S3, β-In2S3, and γ-In2S3, with β-In2S3 being the most stable at room temperature .
Méthodes De Préparation
Indium sulfide can be synthesized through various methods. One common laboratory method involves the reaction of indium chloride with sodium sulfide in the presence of a surfactant like sodium dodecyl sulfate to produce indium sulfide quantum dots at room temperature and atmospheric pressure . Industrially, indium sulfide can be produced by heating indium trioxide in a quartz tube under a stream of purified hydrogen sulfide gas at temperatures ranging from 500°C to 700°C .
Analyse Des Réactions Chimiques
Indium sulfide undergoes several types of chemical reactions:
Oxidation: Indium sulfide can be oxidized to form indium oxide and sulfur dioxide.
Reduction: It can be reduced by hydrogen gas to form indium metal and hydrogen sulfide.
Substitution: Indium sulfide reacts with mineral acids to produce indium salts and hydrogen sulfide gas.
Common reagents used in these reactions include hydrogen gas for reduction and mineral acids like hydrochloric acid for substitution reactions. The major products formed from these reactions are indium metal, indium salts, and hydrogen sulfide gas .
Applications De Recherche Scientifique
Indium sulfide has a wide range of scientific research applications due to its unique properties:
Optoelectronics: It is used in the fabrication of photodetectors and solar cells due to its suitable band gap and photoconductive properties.
Photocatalysis: Indium sulfide-based photocatalysts are employed in hydrogen production and water cleaning applications.
Biological Imaging: Indium sulfide quantum dots are used in biological imaging due to their excellent optical properties.
Gas Sensors: Indium sulfide is used in gas sensors for detecting various gases.
Mécanisme D'action
The mechanism by which indium sulfide exerts its effects is primarily through its semiconductor properties. In optoelectronic applications, indium sulfide absorbs light and generates electron-hole pairs, which are then separated and collected to produce an electric current . In photocatalytic applications, indium sulfide absorbs visible light, generating electron-hole pairs that participate in redox reactions to produce hydrogen gas or degrade pollutants .
Comparaison Avec Des Composés Similaires
Indium sulfide is often compared with other metal sulfides like cadmium sulfide (CdS) and zinc sulfide (ZnS). Unlike cadmium sulfide, which is toxic, indium sulfide is considered to have lower toxicity, making it a safer alternative for use in solar cells and other applications . Zinc sulfide, on the other hand, has a wider band gap compared to indium sulfide, making it less suitable for visible light applications .
Similar compounds include:
- Cadmium sulfide (CdS)
- Zinc sulfide (ZnS)
- Gallium sulfide (Ga2S3)
Indium sulfide’s unique combination of lower toxicity and suitable band gap makes it a promising material for various technological applications.
Propriétés
Numéro CAS |
12030-14-7 |
|---|---|
Formule moléculaire |
InS |
Poids moléculaire |
146.89 g/mol |
Nom IUPAC |
sulfanylideneindium |
InChI |
InChI=1S/In.S |
Clé InChI |
GKCNVZWZCYIBPR-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] |
SMILES canonique |
S=[In] |
Key on ui other cas no. |
12030-24-9 37231-03-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)


![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)










